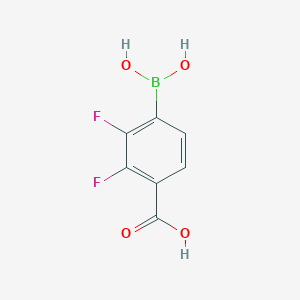

4-Borono-2,3-difluorobenzoic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds, such as “4-Bromo-2,3-difluorobenzoic acid”, involves various methods. One method involves the decarboxylation of 4,5-difluorophthalic anhydride or 4,5-difluorophthalic acid . Another method involves the reaction of 1-bromo-2,3-difluorobenzene with n-butyllithium and diisopropylamine in tetrahydrofuran and hexane, followed by the addition of carbon dioxide .Molecular Structure Analysis

The molecular structure of “4-Bromo-2,3-difluorobenzoic acid” is represented by the InChI code1S/C7H3BrF2O2/c8-4-2-1-3 (7 (11)12)5 (9)6 (4)10/h1-2H, (H,11,12) . The molecular weight is 237 . Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-2,3-difluorobenzoic acid” include a molecular weight of 237, a boiling point of 195-196°C, and it appears as a solid powder . It should be stored at 2-8°C .Aplicaciones Científicas De Investigación

-

Synthesis of Diverse Organic Compounds

- Field : Organic Chemistry

- Application : 4-Borono-2,3-difluorobenzoic acid is used as an intermediate in synthesizing diverse organic compounds .

- Method : The specific methods of application or experimental procedures can vary widely depending on the specific organic compound being synthesized. Typically, it involves reactions under controlled conditions with various reagents .

- Results : The outcomes can also vary widely, but the end result is the creation of a variety of different organic compounds .

-

Enzyme Kinetics Studies

- Field : Biochemistry

- Application : This compound aids in enzyme kinetics studies .

- Method : It is recognized as a competitive inhibitor of certain enzymes, although the precise mechanisms through which it operates are not fully understood .

- Results : These studies can help us understand how enzymes interact with this compound and potentially lead to discoveries about enzyme behavior and function .

-

Synthesis of Peptides and Proteins

- Field : Biochemistry

- Application : 4-Borono-2,3-difluorobenzoic acid contributes to the synthesis of peptides and proteins .

- Method : The specific methods of application or experimental procedures can vary widely depending on the specific peptide or protein being synthesized .

- Results : The outcomes can also vary widely, but the end result is the creation of a variety of different peptides and proteins .

-

Synthesis of Biaryl Intermediates

- Field : Organic Chemistry

- Application : This compound may be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids .

- Method : The specific methods of application or experimental procedures can vary widely depending on the specific biaryl intermediate being synthesized .

- Results : The outcomes can also vary widely, but the end result is the creation of a variety of different biaryl intermediates .

-

Modulator of Dopamine Neurotransmission

- Field : Neuroscience

- Application : One notable application of 4-Borono-2,3-difluorobenzoic acid lies in its role as a modulator of dopamine neurotransmission, specifically as a dopaminergic stabilizer .

- Method : This compound belongs to a novel class of derivatives called 1-(4H-1,3-benzodioxin-2-yl)methanamine derivatives .

- Results : These studies can help us understand how dopamine neurotransmission is affected by this compound and potentially lead to discoveries about dopamine behavior and function .

-

Scientific Research and Development

- Field : Various

- Application : This compound is used in various scientific research and development processes .

- Method : The specific methods of application or experimental procedures can vary widely depending on the specific research or development process .

- Results : The outcomes can also vary widely, but the end result is the advancement of scientific knowledge and development .

-

Pharmaceutical Applications

- Field : Pharmacology

- Application : One notable application of 4-Borono-2,3-difluorobenzoic acid lies in its role as a modulator of dopamine neurotransmission, specifically as a dopaminergic stabilizer .

- Method : This compound belongs to a novel class of derivatives called 1-(4H-1,3-benzodioxin-2-yl)methanamine derivatives .

- Results : These studies can help us understand how dopamine neurotransmission is affected by this compound and potentially lead to discoveries about dopamine behavior and function .

-

Scientific Research and Development

- Field : Various

- Application : This compound is used in various scientific research and development processes .

- Method : The specific methods of application or experimental procedures can vary widely depending on the specific research or development process .

- Results : The outcomes can also vary widely, but the end result is the advancement of scientific knowledge and development .

Safety And Hazards

“4-Bromo-2,3-difluorobenzoic acid” is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Propiedades

IUPAC Name |

4-borono-2,3-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF2O4/c9-5-3(7(11)12)1-2-4(6(5)10)8(13)14/h1-2,13-14H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBSLWLRHCRIIKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)C(=O)O)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681896 | |

| Record name | 4-Borono-2,3-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Borono-2,3-difluorobenzoic acid | |

CAS RN |

1029716-92-4 | |

| Record name | 4-Borono-2,3-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B1523171.png)

![1-[3-Fluoro-4-(oxan-2-ylmethoxy)phenyl]ethan-1-one](/img/structure/B1523172.png)

![2-[(4-Cyanophenyl)sulfanyl]propanoic acid](/img/structure/B1523173.png)

![3-[(4-Fluorophenyl)sulfanyl]propanamide](/img/structure/B1523181.png)

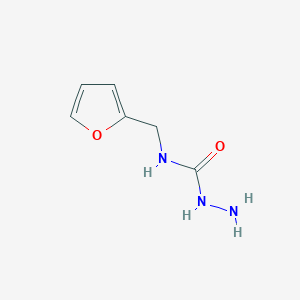

![3-Amino-1-[2-(pyridin-2-yl)ethyl]urea](/img/structure/B1523187.png)